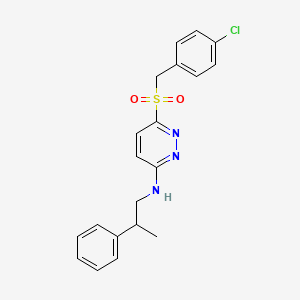

6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CSP-1103, and it belongs to the pyridazine family of compounds. CSP-1103 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

Redox-Activated Amines in Bond Formation

Research reveals that amines, such as "6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine," can be applied in the synthesis of complex molecules through redox-activated processes. A study demonstrated the use of metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from primary amine derivatives, underscoring the efficiency of using amines in alkylating agents for synthesizing functionalized molecules (Ociepa et al., 2018).

Synthesis of Bioactive Sulfonamide and Amide Derivatives

Another avenue of research involves the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety. This area explores the antimicrobial, antifungal, and antimalarial activities of synthesized compounds, highlighting the potential of such chemicals in developing new therapeutic agents (Bhatt et al., 2016).

Heteroaryl Sulfonamides Synthesis

Research into the preparation of aryl and heteroaryl sulfonamides using organozinc reagents and chlorosulfates indicates a methodological advancement in synthesizing sulfonamide derivatives. This research could have implications for the synthesis of various pharmacologically active sulfonamides (Colombe et al., 2015).

Herbicidal Applications of Pyridazinones

Investigations into substituted pyridazinone compounds have shown their inhibitory effects on photosynthesis in plants, suggesting their application as herbicides. This research provides insights into the mechanisms through which these compounds exert their phytotoxic effects, offering potential avenues for developing new herbicidal formulations (Hilton et al., 1969).

Carbonylative Cyclization of Amines

The application of "6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine" and related amines in carbonylative cyclization processes has been explored. Such processes involve the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl-protected amines, facilitating the late-stage diversification of complex molecules like peptides and amino acids, emphasizing the role of amines in the derivatization of bioactive compounds (Hernando et al., 2016).

properties

IUPAC Name |

6-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenylpropyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-15(17-5-3-2-4-6-17)13-22-19-11-12-20(24-23-19)27(25,26)14-16-7-9-18(21)10-8-16/h2-12,15H,13-14H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKZPDNAHURUBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)

![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)

![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)

![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)